4-(Aminomethyl)-7-methoxychromen-2-one;hydrochloride
Description
4-(Aminomethyl)-7-methoxychromen-2-one hydrochloride is a synthetic coumarin derivative characterized by a methoxy group at position 7 and an aminomethyl substituent at position 4 of the chromen-2-one scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Synthesis: The compound is synthesized via a two-step process involving nucleophilic substitution and acid hydrolysis. Starting from 4-bromomethyl-7-methoxy-chromen-2-one, hexamethylenetetramine is added to form an intermediate, which is subsequently hydrolyzed with concentrated HCl in ethanol to yield the target compound with a 53.5% yield .
Structural Characterization:
Key spectroscopic data includes:
Properties
IUPAC Name |
4-(aminomethyl)-7-methoxychromen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8;/h2-5H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAJLGMHSGEGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-methoxychromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxychromen-2-one as the starting material.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aminomethylated product with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-7-methoxychromen-2-one;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-7-methoxychromen-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 4-(Aminomethyl)-7-methoxychromen-2-one; hydrochloride exhibits several promising biological activities:
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Neuroprotective Effects :
- The compound has shown potential as a cytoprotective agent against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's. It inhibits cholinesterases, thereby enhancing cholinergic transmission by preventing acetylcholine breakdown.
-
Anti-inflammatory Properties :
- Studies suggest that the compound possesses anti-inflammatory effects, making it a candidate for treating conditions associated with chronic inflammation.
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Anticancer Activity :
- Preliminary investigations have indicated that this compound may exhibit anticancer properties, although further pharmacological exploration is warranted to elucidate its mechanisms and efficacy against various cancer types.
Applications in Medicinal Chemistry
The applications of 4-(Aminomethyl)-7-methoxychromen-2-one; hydrochloride in medicinal chemistry are diverse:
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Drug Development :
- The compound serves as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases and cancer. Its ability to inhibit key enzymes involved in these diseases makes it a valuable candidate for further drug design.
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Interaction Studies :
- Interaction studies have primarily focused on its enzyme inhibitory properties, particularly with acetylcholinesterase and butyrylcholinesterase. These interactions suggest that the compound may enhance cholinergic transmission and could be beneficial in Alzheimer's disease therapy.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Chloromethyl)-7-hydroxychromen-2-one | Chlorine substitution at the fourth position | Enhanced antibacterial activity |
| 7-Hydroxy-4-methylcoumarin | Hydroxyl group at the seventh position | Strong antioxidant properties |
| 4-(Dimethylaminomethyl)-7-methoxychromen-2-one | Dimethylamino group instead of aminomethyl | Increased lipophilicity may enhance bioavailability |
| 6-Methoxy-4-(aminomethyl)coumarin | Aminomethyl group at the sixth position | Potentially different pharmacological effects |
This table illustrates how variations in substituents can significantly influence biological activities and therapeutic potentials.
Case Studies
Several case studies have explored the pharmacological potential of 4-(Aminomethyl)-7-methoxychromen-2-one; hydrochloride:
-
Neuroprotection Against Oxidative Stress :
- A study demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro, suggesting its potential use in neurodegenerative disease models.
-
Inhibition of Cholinesterases :
- Research focused on the compound's ability to inhibit acetylcholinesterase showed significant promise for developing treatments for Alzheimer's disease, highlighting its role in enhancing cognitive function by increasing acetylcholine levels.
-
Anticancer Research :
- Preliminary anticancer studies indicated that 4-(Aminomethyl)-7-methoxychromen-2-one could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic efficacy against specific cancers.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-7-methoxychromen-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
(a) 6-Chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
(b) (E)-6-(((5-Chloro-2-nitrophenyl)imino)methyl)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one
- Structure: Contains a nitro group and imino linkage, introducing redox activity and planar geometry.
- Bioactivity : Demonstrated antimicrobial and antioxidant properties in molecular docking studies, attributed to the nitro group’s electrophilicity .
Substituted Benzylamine Hydrochlorides
(a) 4-(2-Methoxyphenoxy)benzylamine Hydrochloride
(b) Dopamine Hydrochloride (4-(2-Aminoethyl)pyrocatechol hydrochloride)
- Structure : Features a catechol ring and ethylamine chain.
- Bioactivity : Acts as a sympathomimetic drug, highlighting the role of amine positioning and hydroxyl groups in receptor interaction .
- Stability : Requires protection from light, unlike the more stable coumarin-based target compound .
Heterocyclic Derivatives with Aminomethyl Groups
(a) 5-Amino-2-(4-chlorophenyl)-7-(4-methoxyphenyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitrile
(b) 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride
- Structure: Contains oxazolidinone and morpholinone moieties.
- Market Data : Used in antibiotics, with global supply chains analyzed for industrial scalability .
Data Tables
Table 2: Bioactivity and Stability Profiles
Key Findings and Insights
- Structural Influence: The position of methoxy and aminomethyl groups in coumarins significantly affects solubility and bioactivity. For example, the 7-methoxy group in the target compound enhances lipophilicity compared to catechol-based dopamine .
- Synthetic Efficiency : The target compound’s synthesis (53.5% yield) is more efficient than multi-step routes for thiadiazolo-pyrimidines, which require complex heterocyclic formation .
- Pharmacological Potential: While dopamine and metoclopramide have established clinical uses, coumarin derivatives like the target compound are emerging in preclinical studies for their modular chemical space .
Biological Activity
4-(Aminomethyl)-7-methoxychromen-2-one;hydrochloride, also known by its CAS number 98317-62-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromen-2-ones, characterized by a chromone backbone with an aminomethyl group at position 4 and a methoxy group at position 7. This structural configuration is crucial for its biological activity.
1. Enzyme Inhibition
Research has indicated that derivatives of 4-(aminomethyl)-7-methoxychromen-2-one exhibit significant inhibitory effects on various enzymes, particularly cholinesterases and monoamine oxidase B (MAO B).
- Cholinesterase Inhibition : Compounds derived from this structure have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, a study reported that certain derivatives displayed IC50 values in the low micromolar range against AChE and BChE, indicating strong inhibitory potential .
- MAO B Inhibition : The compound has been identified as a selective inhibitor of MAO B, with reported IC50 values as low as 3.9 nM. This selectivity is advantageous for minimizing side effects associated with non-selective MAO inhibitors .
2. Antiproliferative Activity
In vitro studies have demonstrated that 4-(aminomethyl)-7-methoxychromen-2-one exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, although further research is needed to establish its efficacy and mechanisms in this regard .
The biological activity of 4-(aminomethyl)-7-methoxychromen-2-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The binding affinity to cholinesterases and MAO B is influenced by the compound's structural features, which allow it to fit into the active sites of these enzymes effectively.
- Cellular Pathways : The antiproliferative effects are likely mediated through the activation of apoptotic pathways and inhibition of cell cycle progression in cancer cells .
Research Findings and Case Studies
A summary of relevant studies highlights the biological activity of 4-(aminomethyl)-7-methoxychromen-2-one:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Aminomethyl)-7-methoxychromen-2-one hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between aminomethyl precursors and substituted chromenone derivatives. For example, similar compounds (e.g., naphthamide hydrochlorides) are synthesized via amidation followed by salt formation, achieving yields of ~76–77% . Purity is ensured using HPLC (high-performance liquid chromatography) for quantitative analysis and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Impurities are minimized via recrystallization or column chromatography .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its formulation for in vitro studies?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays. Stability testing under varying pH (e.g., 4–9) and temperature (e.g., 25°C vs. 4°C) is recommended to identify degradation products via LC-MS . For long-term storage, lyophilization or storage in desiccated, light-protected containers at −20°C is advised .
Q. What analytical techniques are essential for characterizing 4-(Aminomethyl)-7-methoxychromen-2-one hydrochloride and its intermediates?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR to resolve coupling constants and verify substituent positions (e.g., methoxy vs. aminomethyl groups) .
- Purity Assessment : HPLC with UV detection (e.g., λ = 254 nm) and HRMS (high-resolution mass spectrometry) for exact mass determination .
- Salt Identification : Ion chromatography or chloride-specific titration to confirm hydrochloride content .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action of this compound in target biological systems?
- Methodological Answer :
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen interactions with enzymes/receptors (e.g., kinases, GPCRs) .
- Functional Assays : Conduct enzyme inhibition assays (e.g., fluorogenic substrates) or cell-based reporter systems (e.g., luciferase) to quantify activity .
- Structural Modifications : Compare activity of analogs (e.g., halogenated or methylated derivatives) to identify pharmacophore elements .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Experimental Variables : Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify trends .
- Structural Validation : Re-synthesize the compound and confirm purity to rule out batch-specific impurities as confounding factors .
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity of the methoxy group vs. aminomethyl group) .
- QSAR Modeling : Train machine learning models on bioactivity data from analogs to predict optimal substituents for enhanced potency .
- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Optimization : Use DOE (design of experiments) to identify critical parameters (e.g., reaction temperature, solvent ratio) affecting yield .
- Quality Control : Implement in-line PAT (process analytical technology), such as FTIR, to monitor intermediate formation in real-time .
- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., identification thresholds ≤0.10%) and stability testing .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling 4-(Aminomethyl)-7-methoxychromen-2-one hydrochloride in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, gloves, and goggles due to potential respiratory/skin irritation. Refer to SDS for compound-specific risks .
- Waste Disposal : Neutralize hydrochloride salts with bicarbonate before disposal to avoid environmental contamination .
- Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish models) to establish safe working concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
